molecular formula C12H19N3O2 B2941672 4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide CAS No. 1326615-24-0

4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide

Cat. No. B2941672
CAS RN: 1326615-24-0
M. Wt: 237.303
InChI Key: BIXPIDXLLWNFOX-UHFFFAOYSA-N
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Description

“4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

The synthesis of “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” could involve the use of tetrahydropyran-4-one, which is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group, synthesis of symmetric tetra substituted methanes . The methyl enol ether is a useful protecting agent for alcohols, e.g. in nucleotide synthesis, with the advantage over 3,4-Dihydro-2H-pyran .

Scientific Research Applications

Role in Heterocyclic Chemistry

These compounds play a significant role in heterocyclic chemistry . Heterocycles form the largest division of organic chemistry and are of immense importance biologically and industrially . They are present in a majority of pharmaceuticals and biologically active agrochemicals . Piperidines, in particular, are among the most important synthetic fragments for designing drugs .

Drug Discovery and Medicinal Chemistry

These compounds are used in scientific research due to their diverse applications in medicinal chemistry and drug discovery. They exhibit intriguing properties, making them valuable for studying various fields.

Synthesis of Piperidine Derivatives

Piperidine derivatives have been synthesized using these compounds . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Anti-Cancer Applications

These compounds have shown potential in anti-cancer applications . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Role in Pyran Derivatives Synthesis

The compound “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” plays a role in the synthesis of pyran derivatives . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

Role in Quinoline Derivatives Synthesis

The compound “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” can also play a role in the synthesis of quinoline derivatives . Quinoline derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

properties

IUPAC Name

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-9-10-1-5-15(6-2-10)12(16)14-11-3-7-17-8-4-11/h10-11H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXPIDXLLWNFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide

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